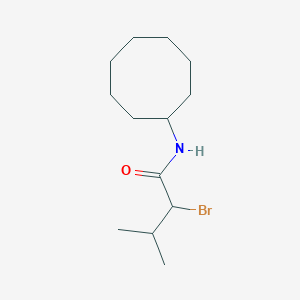![molecular formula C8H5Cl2KO2S B12315632 Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[(2,5-diclorofenil)sulfanil]acetato de potasio es un compuesto químico con la fórmula molecular C8H6Cl2O2S. Es un derivado del ácido acético donde el átomo de hidrógeno del grupo carboxilo es reemplazado por un ion potasio, y la parte del ácido acético es sustituida por un grupo 2,5-diclorofenilsulfanil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-[(2,5-diclorofenil)sulfanil]acetato de potasio típicamente implica la reacción de 2,5-dicloro-tiofenol con ácido cloroacético en presencia de una base como el hidróxido de potasio. La reacción procede a través de un mecanismo de sustitución nucleofílica donde el grupo tiol del 2,5-dicloro-tiofenol ataca al átomo de carbono del ácido cloroacético, resultando en la formación del producto deseado.
Métodos de producción industrial
La producción industrial del 2-[(2,5-diclorofenil)sulfanil]acetato de potasio puede implicar rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-[(2,5-diclorofenil)sulfanil]acetato de potasio experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su tiol o sulfuro correspondiente.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el ion potasio es reemplazado por otros cationes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos, incluidos los haluros y los alcóxidos, en condiciones básicas.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Tioles y sulfuros.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-[(2,5-diclorofenil)sulfanil]acetato de potasio tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica, particularmente en la formación de enlaces carbono-azufre.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de fármacos.
Mecanismo De Acción
El mecanismo de acción del 2-[(2,5-diclorofenil)sulfanil]acetato de potasio involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir las enzimas ciclooxigenasas, reduciendo la producción de prostaglandinas proinflamatorias.
Comparación Con Compuestos Similares
Compuestos similares
Diclofenaco: Un fármaco antiinflamatorio no esteroideo (AINE) conocido con una estructura química similar.
Ácido 2,5-diclorofenilacético: Otro derivado del ácido acético con sustituyentes similares.
Singularidad
El 2-[(2,5-diclorofenil)sulfanil]acetato de potasio es único debido a la presencia del ion potasio y la disposición específica del grupo diclorofenilsulfanil. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H5Cl2KO2S |
|---|---|
Peso molecular |
275.19 g/mol |
Nombre IUPAC |
potassium;2-(2,5-dichlorophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H6Cl2O2S.K/c9-5-1-2-6(10)7(3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
SRLNDCFCHWFSEW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1Cl)SCC(=O)[O-])Cl.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


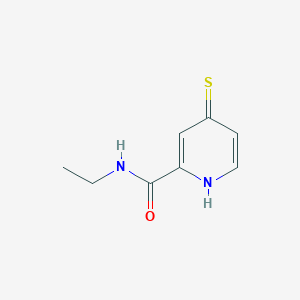
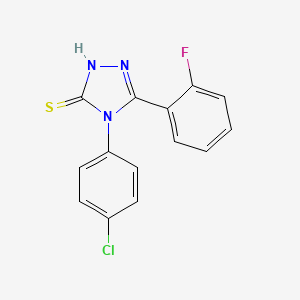
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)
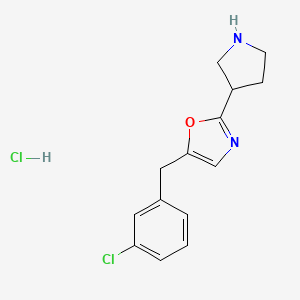
![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)
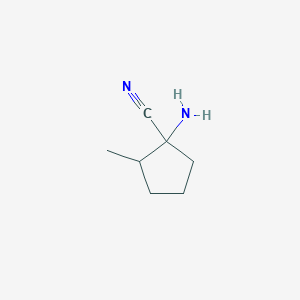
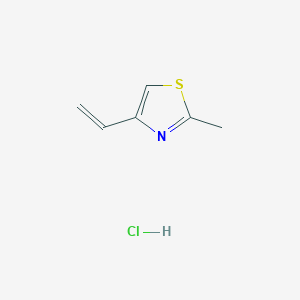
![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
